E-Isomer Stability by Thermodynamic Control
The synthesis of ethyl (2-cyano-3-ethoxyacryloyl)carbamate is thermodynamically controlled to produce exclusively the E-isomer, in contrast to the Z-isomer. This stereoselectivity is quantified by a calculated stability difference of 3.75 kcal/mol in favor of the E-isomer [1].
| Evidence Dimension | Isomer Stability (ΔG) |
|---|---|
| Target Compound Data | E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2): more stable by 3.75 kcal/mol |
| Comparator Or Baseline | Z-ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Z-2): less stable |
| Quantified Difference | 3.75 kcal/mol stability advantage for the E-isomer |
| Conditions | Calculated from four isodesmic reactions |
Why This Matters
This predictable, high-fidelity stereochemical outcome is critical for downstream applications where geometric configuration dictates biological activity or further reactivity.
- [1] Sung, K., Lin, M. C., Huang, P. M., Zhuang, B. R., Sung, R., & Wu, R. R. (2005). Why is the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate highly stereoselective? Journal of Physical Organic Chemistry, 18(12), 1183-1189. View Source
